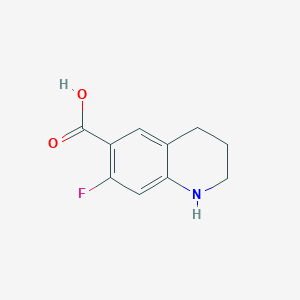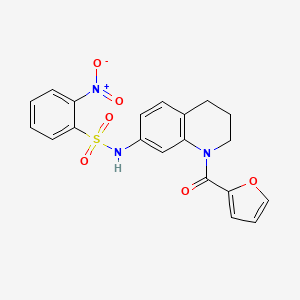
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and a glycidyl group, which contribute to its reactivity and functionality in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether typically involves the reaction of glycidol with a polyether compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include glycidol and polyether compounds, with the reaction often facilitated by catalysts to enhance the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve high yields and consistent quality.
化学反応の分析
Types of Reactions
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The glycidyl group in the compound is reactive and can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether involves its reactivity with various molecular targets. The glycidyl group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various applications, such as the cross-linking of polymers and the functionalization of surfaces.
類似化合物との比較
Similar Compounds
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether: shares similarities with other glycidyl ethers and polyether compounds.
Polyethylene glycol glycidyl ether: Another compound with similar ether linkages and a glycidyl group.
Polypropylene glycol glycidyl ether: Similar in structure but with different alkyl chain lengths and properties.
Uniqueness
What sets this compound apart is its specific combination of ether linkages and the glycidyl group, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
特性
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10-12-11-18-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLIMPNCMSLBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73692-52-1 |
Source


|
| Record name | 2-(2,5,8,11,14-Pentaoxapentadecyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
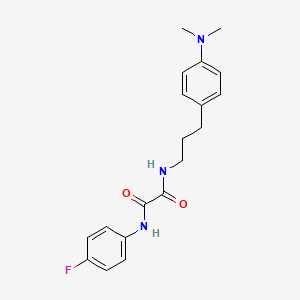
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)
![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)

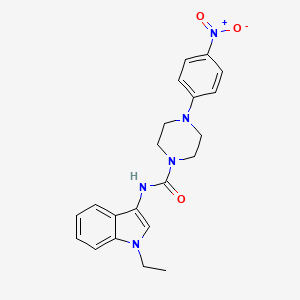
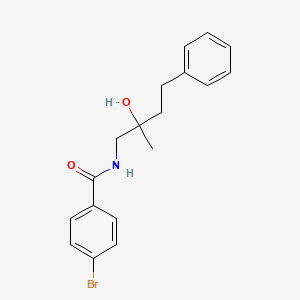
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)

![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
![5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2418355.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
![2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile](/img/structure/B2418361.png)
